A Technical Guide to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1289266-59-6): Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1289266-59-6): Properties, Synthesis, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, synthetic routes, chemical reactivity, and its strategic importance in the synthesis of pharmacologically active molecules.
Introduction and Strategic Importance
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a bifunctional molecule featuring a pyrazole ring, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1] The pyrazole core is present in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs.[1][2] This compound's utility is enhanced by its two distinct reactive sites: a bromine atom on the pyrazole ring and a terminal nitrile group on the N-alkyl chain.
The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents. The propanenitrile sidechain not only influences the molecule's solubility and metabolic stability but also provides a synthetic handle for conversion into other functional groups, such as primary amines or carboxylic acids. Its structural similarity to intermediates used in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors, positions it as a valuable asset in modern drug discovery pipelines.[3][4]
Caption: Chemical structure and identifiers for the title compound.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and research.
Physicochemical Properties
The key physicochemical data for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile are summarized below. It should be noted that experimental data for properties such as melting and boiling points are not widely reported in public literature; therefore, predicted values are included where available.
| Property | Value | Source |
| CAS Number | 1289266-59-6 | |
| Molecular Formula | C₆H₆BrN₃ | [5] |
| Molecular Weight | 200.04 g/mol | Calculated |
| Monoisotopic Mass | 198.9745 Da | [5] |
| Appearance | Light yellow solid (predicted) | [3][6] |
| XlogP (Predicted) | 0.9 | [5] |
Spectroscopic Analysis (Predicted)
While dedicated spectra for this specific compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyrazole ring and the propanenitrile sidechain. The two protons on the pyrazole ring will appear as doublets in the aromatic region (approx. δ 6.5-7.8 ppm). The two methylene groups (CH₂) of the propanenitrile chain will manifest as two triplets, a result of coupling to each other. The CH₂ group adjacent to the pyrazole nitrogen (N-CH₂) would be expected around δ 4.4-4.6 ppm, while the CH₂ group adjacent to the nitrile (CH₂-CN) would be further upfield, around δ 2.9-3.1 ppm.[7][8]
-
¹³C NMR Spectroscopy : The carbon NMR would feature six unique signals. The nitrile carbon (C≡N) is expected to appear around δ 117-120 ppm. The three carbons of the pyrazole ring would resonate in the δ 100-140 ppm range, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The two methylene carbons would appear in the aliphatic region, typically between δ 20-50 ppm.
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Mass Spectrometry : High-resolution mass spectrometry is crucial for confirming the elemental composition. Predicted exact masses for common adducts are listed below.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.9818 |
| [M+Na]⁺ | 221.9637 |
| [M+NH₄]⁺ | 217.0083 |
| [M-H]⁻ | 197.9672 |
Synthesis and Reactivity
General Synthetic Strategy
The most direct route to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile involves a two-step process starting from pyrazole. The first step is the regioselective bromination of the pyrazole ring, followed by the N-alkylation with a suitable three-carbon nitrile-containing electrophile.
Caption: General synthetic workflow for the target compound.
Experimental Protocols (Representative)
Protocol 1: Synthesis of 3-Bromo-1H-pyrazole Precursor [9] This protocol describes the bromination of pyrazole using hydrobromic acid and an oxidizing agent. The causality behind this choice is the effective generation of electrophilic bromine in situ for aromatic substitution on the electron-rich pyrazole ring.
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Dissolution: Dissolve pyrazole (1.0 eq) in a 50% aqueous solution of hydrobromic acid.
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Cooling: Cool the reaction mixture to between 5-15 °C in an ice bath. This temperature control is critical to manage the exothermicity of the oxidation and bromination reactions and to minimize side-product formation.
-
Addition: Add a 25% aqueous solution of potassium dichromate (approx. 2.5 eq) dropwise to the stirred mixture, maintaining the internal temperature below 15 °C.
-
Reaction: Stir the reaction at 5-15 °C. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is nearly complete.
-
Quenching: Terminate the reaction by adding a reducing agent, such as ferrous oxide, to neutralize any remaining oxidant.
-
Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., chlorobenzene). The organic phase is then cooled to induce crystallization of the product, which is isolated by filtration to yield 3-bromo-1H-pyrazole.
Protocol 2: N-Alkylation to Yield the Final Product This is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an electrophilic alkyl halide.
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Deprotonation: Suspend 3-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir at room temperature until deprotonation is complete. The choice of a strong, non-nucleophilic base ensures complete formation of the pyrazolide anion without competing side reactions.
-
Alkylation: Add 3-bromopropionitrile (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the substitution reaction. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.
Chemical Reactivity
The molecule's two key functional groups dictate its reactivity, making it a versatile intermediate.
Caption: Key reaction sites and potential transformations.
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Reactions at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for building molecular complexity.[3]
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Reactions at the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine. These transformations provide access to amides, esters, and other amine-based functionalities.
Applications in Research and Drug Development
The primary value of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile lies in its role as a scaffold for creating more complex molecules with therapeutic potential, particularly in the domain of protein kinase inhibitors.
Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyrazole ring of this compound can serve as this "hinge-binding" motif. The C3-bromo position acts as a vector for introducing substituents that can occupy adjacent pockets of the kinase, thereby enhancing potency and selectivity. This is exemplified by the synthesis of inhibitors for kinases like TYK2 and JAKs, which are implicated in inflammatory and autoimmune diseases.[3][4]
Caption: Conceptual workflow from core scaffold to complex drug-like molecule.
Safety and Handling
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is classified as a hazardous substance and must be handled with appropriate precautions by trained personnel.
| Hazard Information | Details |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]P271: Use only outdoors or in a well-ventilated area.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P405: Store locked up.[11] |
-
Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10] Keep locked up and away from incompatible materials.
-
First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[10][11]
Conclusion
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its combination of a privileged pyrazole core with orthogonally reactive bromo and nitrile functionalities provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its proven relevance in the synthesis of kinase inhibitors underscores its significant value to the drug discovery and development community. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.
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